

Flow Cytometry Analysis of Cells Treated with BAM7: Application Notes and Protocols

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Compound of Interest

Compound Name: BAM7

Cat. No.: B1667728

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Introduction

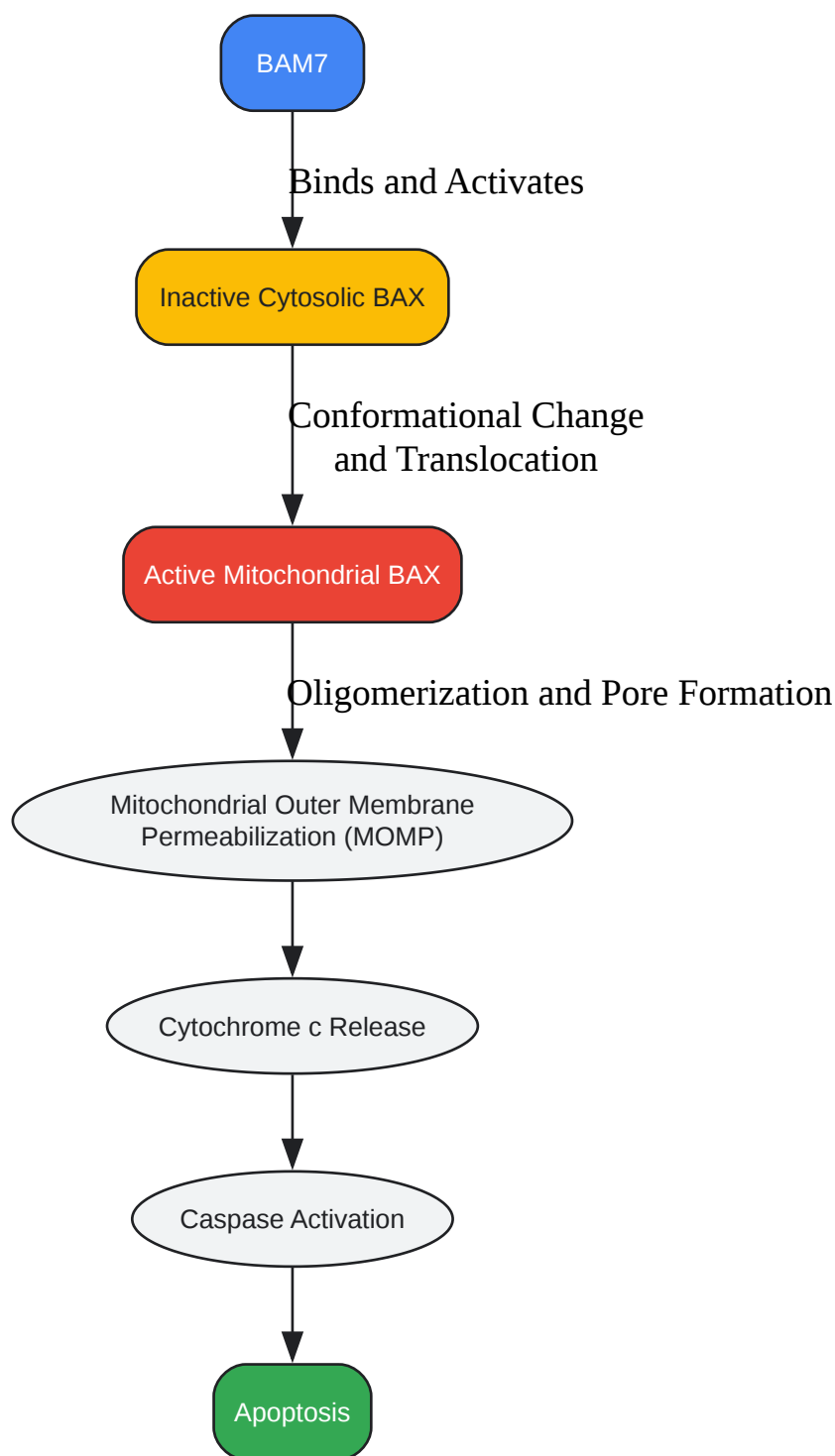
BAM7 is a small molecule that has been identified as a direct and selective activator of the pro-apoptotic protein BAX.[1][2] By binding to a specific site on BAX, **BAM7** triggers a conformational change that leads to BAX oligomerization and insertion into the mitochondrial outer membrane.[2][3] This permeabilization of the mitochondrial membrane results in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm, ultimately leading to caspase activation and programmed cell death, or apoptosis.[3][4][5] The targeted activation of BAX makes **BAM7** a valuable tool for studying the intrinsic apoptotic pathway and a potential therapeutic agent for diseases characterized by apoptosis evasion, such as cancer.[4]

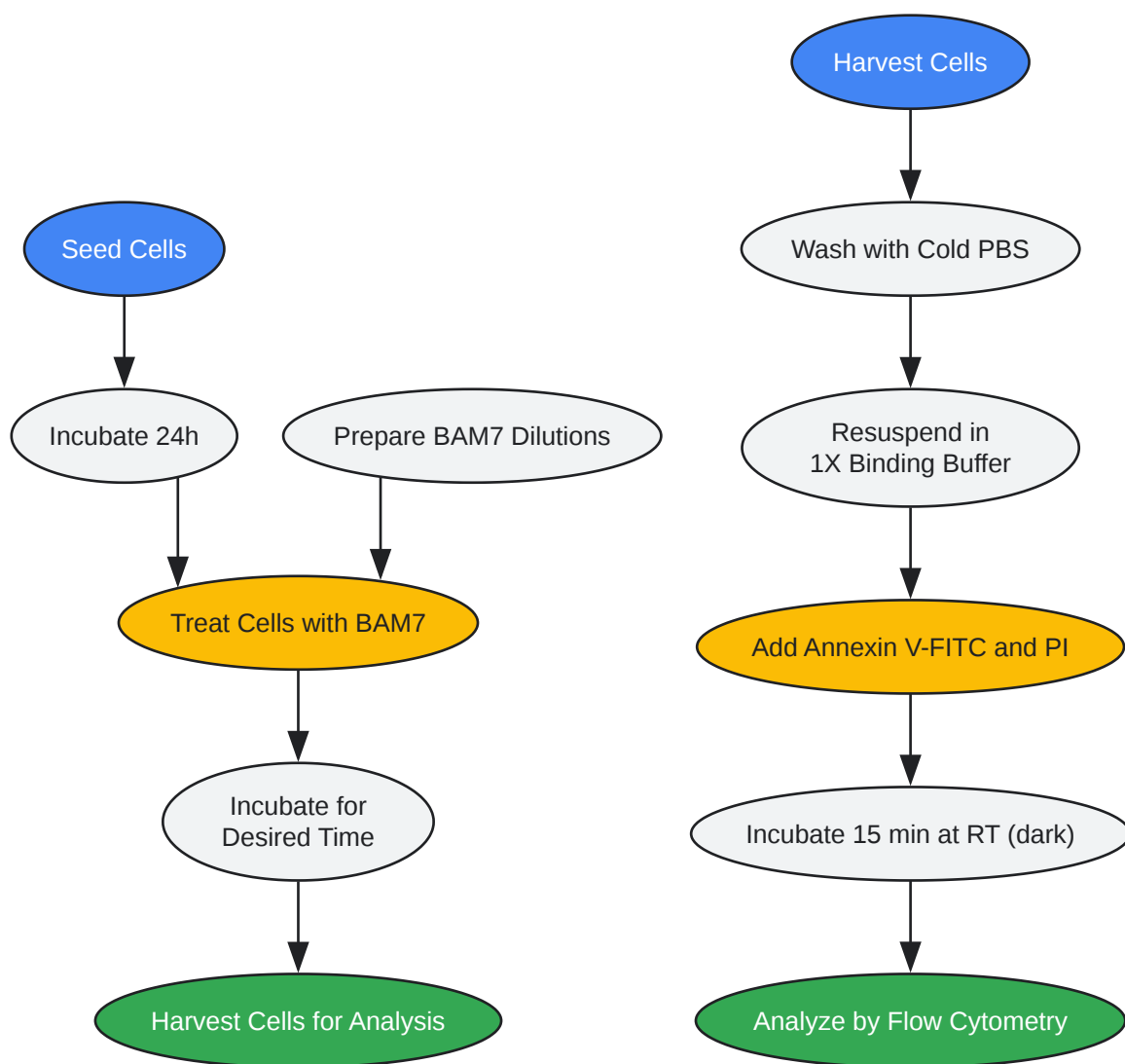
Flow cytometry is a powerful technique for analyzing the effects of compounds like **BAM7** on cell populations. It allows for the rapid, quantitative measurement of multiple cellular parameters on a single-cell basis. This document provides detailed protocols for assessing the biological effects of **BAM7** treatment on cells, focusing on the analysis of apoptosis and cell cycle distribution using flow cytometry.

Mechanism of Action: BAM7-Induced Apoptosis

BAM7 selectively binds to the BH3-binding groove at the N-terminal face of BAX, a site distinct from the binding pocket for anti-apoptotic proteins.[2][4] This interaction induces a conformational change in BAX, exposing its N-terminal activation epitope and promoting its

translocation from the cytosol to the mitochondria.[3][5] At the mitochondria, activated BAX monomers oligomerize, forming pores in the outer mitochondrial membrane.[2][3] This leads to mitochondrial outer membrane permeabilization (MOMP), a critical event in the intrinsic apoptotic pathway. The release of cytochrome c from the intermembrane space into the cytosol initiates the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3 and -7, leading to the characteristic biochemical and morphological hallmarks of apoptosis.[6]





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